molecular formula C25H20Cl4N4O4 B393311 1,3-BIS[(2,4-DICHLOROPHENYL)METHYL]-5-(MORPHOLIN-4-YL)-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE

1,3-BIS[(2,4-DICHLOROPHENYL)METHYL]-5-(MORPHOLIN-4-YL)-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE

Cat. No.: B393311
M. Wt: 582.3g/mol
InChI Key: CIQBFQKVKDSBPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-BIS[(2,4-DICHLOROPHENYL)METHYL]-5-(MORPHOLIN-4-YL)-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-BIS[(2,4-DICHLOROPHENYL)METHYL]-5-(MORPHOLIN-4-YL)-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the nitro group: Nitration of the benzimidazole core using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the dichlorobenzyl groups: This step involves the alkylation of the benzimidazole core with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Incorporation of the morpholinyl group: The final step is the nucleophilic substitution of a suitable leaving group (e.g., a halide) with morpholine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-BIS[(2,4-DICHLOROPHENYL)METHYL]-5-(MORPHOLIN-4-YL)-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dichlorobenzyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Hydrolysis: The morpholinyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Oxidation: Formation of nitroso or amino derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzimidazoles.

    Hydrolysis: Formation of amines and alcohols.

Scientific Research Applications

1,3-BIS[(2,4-DICHLOROPHENYL)METHYL]-5-(MORPHOLIN-4-YL)-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral activities.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3-BIS[(2,4-DICHLOROPHENYL)METHYL]-5-(MORPHOLIN-4-YL)-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to the inhibition of key pathways involved in cell growth and survival. The dichlorobenzyl and morpholinyl groups contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound of the benzimidazole family, known for its broad-spectrum biological activities.

    2,4-Dichlorobenzyl alcohol: A simpler compound with antimicrobial properties.

    Morpholine: A versatile chemical used in various industrial applications.

Uniqueness

1,3-BIS[(2,4-DICHLOROPHENYL)METHYL]-5-(MORPHOLIN-4-YL)-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H20Cl4N4O4

Molecular Weight

582.3g/mol

IUPAC Name

1,3-bis[(2,4-dichlorophenyl)methyl]-5-morpholin-4-yl-6-nitrobenzimidazol-2-one

InChI

InChI=1S/C25H20Cl4N4O4/c26-17-3-1-15(19(28)9-17)13-31-22-11-21(30-5-7-37-8-6-30)24(33(35)36)12-23(22)32(25(31)34)14-16-2-4-18(27)10-20(16)29/h1-4,9-12H,5-8,13-14H2

InChI Key

CIQBFQKVKDSBPU-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C3C(=C2)N(C(=O)N3CC4=C(C=C(C=C4)Cl)Cl)CC5=C(C=C(C=C5)Cl)Cl)[N+](=O)[O-]

Canonical SMILES

C1COCCN1C2=C(C=C3C(=C2)N(C(=O)N3CC4=C(C=C(C=C4)Cl)Cl)CC5=C(C=C(C=C5)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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